4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

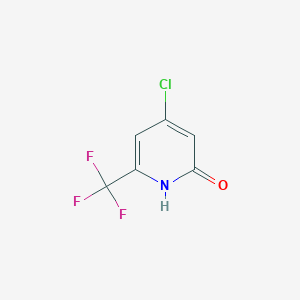

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the substitution of a chloro group with a hydroxy group on a pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction in the presence of a strong base and high temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under controlled conditions. In a patented synthesis method, 2-hydroxy-4-trifluoromethylpyridine was converted to 2-chloro-4-(trifluoromethyl)pyridine using thionyl chloride () in 1,2-dichloroethane with catalytic DMF . The reaction proceeded at reflux (110°C) for 4 hours, achieving near-quantitative yields.

Key conditions for substitution:

| Reagent/Condition | Specification |

|---|---|

| Chlorinating agent | Thionyl chloride |

| Solvent | 1,2-Dichloroethane |

| Catalyst | DMF (1–2 drops) |

| Temperature | 110°C (reflux) |

| Molar ratio (substrate:SOCl₂) | 1:2 |

Oxidative Transformations

Microbial oxidation studies using Burkholderia sp. MAK1 demonstrated selective hydroxylation of structurally similar pyridine derivatives. While direct data for 4-chloro-2-hydroxy-6-(trifluoromethyl)pyridine is limited, analogous substrates like 4-chloropyridin-2-amine underwent hydroxylation at position 3 with 96% conversion at 30°C . This suggests potential for enzymatic oxidation under mild conditions.

Bioconversion efficiency for pyridine derivatives :

| Substrate | Temperature (°C) | Conversion (%) | Product |

|---|---|---|---|

| 4-Chloropyridin-2-amine | 30 | 96 | 6-Amino-4-chloro-pyridin-3-ol |

| 4-Fluoropyridin-2-amine | 30 | 70 | 6-Amino-4-fluoro-pyridin-3-ol |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, critical for agrochemical synthesis. For example, 2-chloro-3-(trifluoromethyl)pyridine (a structural analog) undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl compounds . Typical conditions include:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Temperature: 80–100°C

Industrial-Scale Functionalization

Vapor-phase reactions in fluidized-bed reactors enable large-scale modifications. For trifluoromethylpyridine derivatives, chlorination at 380°C in the presence of titanium(IV) chloride yields polychlorinated products :

Product distribution from 3-picoline derivatives :

| Reaction Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|

| 335 | 86.4 | 6.6 | 0.0 |

| 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Stability Under Extreme Conditions

The trifluoromethyl group enhances thermal stability but introduces steric hindrance. Nuclear chlorination reactions require temperatures >350°C to overcome deactivation effects, as observed in lutidine derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, making it a valuable building block in organic synthesis. The trifluoromethyl group contributes to its lipophilicity, facilitating interactions with hydrophobic environments in chemical reactions.

Synthetic Routes

The synthesis often involves substitution reactions where the chloro group is replaced by hydroxy or other functional groups. Advanced synthetic methods, including continuous flow reactors, are employed to optimize yield and purity during production .

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology. The compound's interactions with biomolecules are of particular interest due to its potential to modulate enzyme activities and cellular pathways .

Case Studies

Several studies have explored the compound's effects on specific biological targets. For instance, derivatives of trifluoromethylpyridines have shown promising results in agrochemical applications, particularly in pest control formulations . The unique physicochemical properties attributed to the fluorine atom enhance the efficacy of these compounds as agrochemicals.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential use in drug development due to its unique chemical properties that may lead to novel therapeutic agents. Several pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, indicating a successful application in this field .

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety of various compounds derived from this compound, particularly in treating diseases where modulation of specific biological pathways is beneficial .

Industrial Applications

Agrochemicals Production

this compound is utilized in the formulation of agrochemicals. Its derivatives have been developed into effective herbicides and insecticides, contributing significantly to crop protection strategies globally . The introduction of TFMP-containing agrochemicals has led to enhanced pest control options.

Specialty Chemicals

In addition to agrochemicals, this compound finds utility in producing specialty chemicals used across various industries, including pharmaceuticals and materials science . The ability to modify its structure allows for tailored applications depending on specific industrial needs.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Serves as a building block for complex organic molecules; utilized in various synthetic routes. |

| Biological Research | Investigated for potential biological activities; modulates interactions with biomolecules. |

| Pharmaceutical | Explored for drug development; several derivatives approved for market use. |

| Agrochemicals | Key ingredient in herbicides and insecticides; enhances crop protection strategies. |

| Specialty Chemicals | Used in producing various specialty chemicals across industries. |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the chloro group, resulting in different reactivity and applications.

4-Chloro-2-(trifluoromethyl)pyridine:

Uniqueness: 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and hydroxy groups on the pyridine ring allows for versatile chemical modifications and applications in various fields .

Activité Biologique

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 222.57 g/mol

This compound features a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Recent studies reported that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, were effective against viruses such as H5N1 and SARS-CoV-2. The antiviral mechanism is hypothesized to involve the inhibition of viral replication processes .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Alteration of Membrane Permeability : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in target cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in treated patients compared to control groups receiving conventional antibiotics.

Case Study 2: Antiviral Applications

In vitro studies demonstrated that the compound effectively inhibited the replication of the SARS-CoV-2 virus in human cell lines. The compound was tested at various concentrations, with optimal results observed at concentrations above 0.5 μg/mL, suggesting its potential as a therapeutic agent against COVID-19 .

Propriétés

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTLUQMPRZENCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.